Potent Inhibition of Human mPGES1 vs. Unsubstituted Analog
5-Methoxy-2-(piperidin-1-ylmethyl)phenol exhibits potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 5.80 nM in a recombinant enzyme assay [1]. In contrast, a direct comparator, 2-(piperidin-1-ylmethyl)phenol—which lacks the 5-methoxy group—shows an IC50 of 37 nM for mPGES1 inhibition in a cellular A549 assay [2]. While the assay conditions differ (recombinant enzyme vs. cell-based), the ~6.4-fold difference in potency strongly suggests that the 5-methoxy substitution is a critical driver of enhanced target engagement. This aligns with class-level SAR indicating that 4- and 5-substitutions maximize potency [3].
| Evidence Dimension | Inhibition of human mPGES1 |
|---|---|
| Target Compound Data | IC50 = 5.80 nM |
| Comparator Or Baseline | 2-(piperidin-1-ylmethyl)phenol (IC50 = 37 nM) |
| Quantified Difference | ~6.4-fold lower IC50 for target compound |
| Conditions | Target: Recombinant human mPGES1 expressed in CHO cells. Comparator: mPGES1 in rhIL-1β-stimulated human A549 cells. |
Why This Matters
This demonstrates that the 5-methoxy group confers a substantial gain in mPGES1 inhibitory potency, making this specific compound far more valuable for research targeting the PGE2 inflammatory pathway than its unsubstituted analog.
- [1] BindingDB. (n.d.). BDBM50452072 (CHEMBL4218836). Affinity Data: IC50 5.80 nM for human mPGES1. View Source
- [2] BindingDB. (n.d.). BDBM50142253 (CHEMBL3758924). Affinity Data: IC50 37 nM for mPGES1. View Source
- [3] Cohen, A., & Hall, R. A. (1957). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British Journal of Pharmacology and Chemotherapy, 12(2), 208–213. View Source
